4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-iodopyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQRTSDLXZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=C(N2N=C1)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 7 Iodopyrazolo 1,5 a Pyrazine
General Approaches for Pyrazolo[1,5-a]pyrazine (B3255129) Core Construction
The formation of the bicyclic pyrazolo[1,5-a]pyrazine scaffold is a critical initial phase. Key strategies include cyclization and cyclocondensation reactions, multicomponent reaction strategies, and the application of microwave assistance to improve reaction efficiency.
Cyclization and Cyclocondensation Reactions of Precursors
A predominant and versatile method for building the pyrazolo[1,5-a]pyrazine core is through the cyclocondensation of aminopyrazole derivatives with α,β-dicarbonyl compounds or their equivalents. ias.ac.in The most common starting material is a 5-aminopyrazole, which reacts with a β-dicarbonyl compound, often under acidic or basic conditions, to form the fused pyrimidine (B1678525) ring. nih.gov This reaction involves an initial nucleophilic addition of the amino group to a carbonyl center, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The choice of the dicarbonyl component is crucial as it dictates the substitution pattern on the pyrimidine portion of the molecule. nih.gov
Another established route involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes in a regioselective cycloaddition to create the pyrazolo[1,5-a]pyridine (B1195680) architecture, a related but distinct scaffold. organic-chemistry.orgnih.gov A similar strategy can be applied to form the pyrazolo[1,5-a]pyrazine ring system by selecting appropriate precursors. For instance, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, demonstrating the reactivity of the formed core. enamine.net
| Precursor 1 | Precursor 2 | Conditions | Product Core |
| 5-Aminopyrazole Derivatives | β-Dicarbonyl Compounds | Acidic or Basic | Pyrazolo[1,5-a]pyrimidine |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | N/A | Cyclopentapyrazolo[1,5-a]pyrimidines |
| N-Aminopyridinium Ylides | Electron-deficient Alkenes | Oxidative [3+2] cycloaddition | Pyrazolo[1,5-a]pyridine |
| 2-(aminomethyl)pyridines | Electrophilically activated nitroalkanes | Heating in polyphosphoric acid | Imidazo[1,5-a]pyridines |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to the pyrazolo[1,5-a]pyrazine core by combining three or more reactants in a single step. nih.govmdpi.com A common approach involves a three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound like malononitrile (B47326). nih.gov This one-pot reaction proceeds via intermediates that subsequently cyclize to form the highly substituted pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov The diversity of the final products can be easily achieved by varying the starting components. distantreader.org Iodine has been noted as a low-cost and benign catalyst for some MCRs leading to related imidazo[1,2-a]pyrazine (B1224502) systems. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of pyrazolo[1,5-a]pyrazine and related heterocyclic systems. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.gov Microwave heating is particularly effective for both cyclization reactions and multicomponent strategies. nih.govdergipark.org.tr For example, the reaction between 5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile proceeds efficiently under microwave irradiation at 120 °C for 20 minutes. nih.gov This rapid and uniform heating facilitates swift cyclization and minimizes the formation of unwanted byproducts. nih.govmdpi.com
Regioselective Introduction of Halogen Substituents
Following the construction of the pyrazolo[1,5-a]pyrazine nucleus, the targeted introduction of chlorine and iodine at positions 4 and 7, respectively, is required. The electronic nature of the heterocyclic system governs the regioselectivity of these halogenation reactions.
Strategies for Chlorine Introduction at Position 4
The introduction of a chlorine atom at the C4 position is typically accomplished by converting a precursor like a pyrazolo[1,5-a]pyrazin-4(5H)-one. nih.govnih.gov This transformation is a standard procedure in heterocyclic chemistry. The hydroxyl group of the pyrazolo[1,5-a]pyrazin-4(5H)-one can be replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov For instance, the conversion of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) is achieved using POCl₃ at 80 °C. nih.gov Although microwave-assisted chlorinations with POCl₃ can be challenging and potentially hazardous, conventional heating is effective. mdpi.com
| Precursor | Reagent | Product |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Phosphorus oxychloride (POCl₃) | 4-Chloropyrazolo[1,5-a]pyrazine (B1430154) |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride (POCl₃) | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
Strategies for Iodine Introduction at Position 7
The C7 position of the pyrazolo[1,5-a]pyrazine ring is susceptible to electrophilic substitution. The introduction of iodine at this position can be achieved through direct iodination. A recent study demonstrated a straightforward formylation at position 7 of various substituted pyrazolo[1,5-a]pyrazines, indicating that this position is the most acidic and reactive towards electrophilic attack. researchgate.net
For direct iodination, electrophilic iodine reagents such as N-iodosuccinimide (NIS) are commonly employed. researchgate.net For example, the reaction of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine (B6240145) with NIS in acetonitrile (B52724) at reflux for 4 hours yielded the 7-iodo product in 83% yield. researchgate.net The regioselectivity for halogenation on the related pyrazolo[1,5-a]pyrimidine scaffold is highly dependent on the reaction conditions and the specific halogenating agent used. nih.govresearchgate.netresearchgate.net For instance, N-halosuccinimides (NXS) are effective for introducing halogens at specific positions. nih.gov
| Substrate | Reagent | Conditions | Product | Yield |
| 2-Bromo-4-chloropyrazolo[1,5-a]pyrazine | N-iodosuccinimide (NIS) | Acetonitrile, Reflux, 4h | 2-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine | 83% |
Oxidative Halogenation Methodologies
Oxidative halogenation provides a direct route for the introduction of halogen atoms onto the pyrazolo[1,5-a]pyrazine core through C-H bond functionalization. These methods typically involve an oxidant that generates a potent electrophilic halogen species from a benign halogen source, such as a halide salt.
Recent advancements in the halogenation of related N-heterocycles, like pyrazolo[1,5-a]pyrimidines, highlight methodologies that are transferable to the pyrazolo[1,5-a]pyrazine system. One prominent strategy employs a combination of sodium halides (NaX, where X = Cl, Br, I) as the halogen source and potassium persulfate (K₂S₂O₈) as the oxidant. nih.govacs.org This system is effective in aqueous media, presenting an environmentally benign approach to halogenation. nih.govacs.org The reaction proceeds through an oxidative mechanism where the persulfate generates the electrophilic halogenating agent in situ. nih.gov
Another powerful oxidative method utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in conjunction with potassium halide salts (KX). nih.gov This approach is lauded for its mild reaction conditions, often proceeding at ambient temperature in water, and its high efficiency in achieving regioselective halogenation. nih.gov
For the introduction of chlorine, a common and direct method involves the conversion of a hydroxyl or carbonyl group at the desired position into a chloride. This is typically achieved using dehydrating chlorinating agents like phosphorus oxychloride (POCl₃). For instance, a pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) can be converted to the corresponding 5,7-dichloro derivative by refluxing with POCl₃. nih.gov This transformation is a crucial step in preparing chloro-substituted precursors for further functionalization.
The introduction of iodine often utilizes N-iodosuccinimide (NIS) as an electrophilic iodine source. The reaction conditions can be tuned to control the degree of iodination; for example, by varying the stoichiometric ratio of the substrate to NIS, one can achieve either mono- or di-iodination on the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net
| Halogen | Reagent System | Key Features | Reference |
|---|---|---|---|
| Iodine, Bromine, Chlorine | NaX / K₂S₂O₈ | Uses inexpensive halide salts; proceeds in water. | nih.govacs.org |
| Iodine, Bromine, Chlorine | KX / PIDA | Mild, ambient temperature conditions; high regioselectivity. | nih.gov |
| Chlorine | POCl₃ | Converts hydroxyl/carbonyl groups to chlorides. | nih.gov |
| Iodine | N-Iodosuccinimide (NIS) | Common electrophilic iodine source; stoichiometry controls reaction. | researchgate.net |
Control of Regioselectivity in Halogenation Reactions
Achieving the precise 4-chloro-7-iodo substitution pattern on the pyrazolo[1,5-a]pyrazine scaffold requires stringent control over the regioselectivity of the halogenation reactions. This is governed by a combination of the inherent electronic properties of the heterocyclic ring and the strategic placement of functional groups in the precursor molecule.
The pyrazolo[1,5-a]pyrimidine ring system, a close analogue, typically undergoes electrophilic substitution at the C3-position of the pyrazole (B372694) moiety due to it being the most electron-rich site. nih.govnih.gov However, to achieve substitution at the C4 and C7 positions of the pyrazine (B50134) ring, a strategy based on precursor functionalization is employed.
The synthesis of a 5,7-dichloropyrazolo[1,5-a]pyrimidine, for example, is not achieved by direct C-H chlorination but by the chlorination of a 5,7-dihydroxy precursor using POCl₃. nih.gov The positions of the chloro atoms are therefore predetermined by the positions of the hydroxyl groups in the starting material. This precursor-directed strategy is the most effective method for installing halogens at specific positions on the six-membered ring of the fused system, bypassing the inherent electronic preference for substitution on the five-membered ring.
Once a 4-chloro-pyrazolo[1,5-a]pyrazine precursor is obtained, the subsequent iodination at the C7 position relies on the directing effects of the existing substituent and the electronic nature of the ring. The chlorine atom at C4 is an ortho-, para-director, but more importantly, the nitrogen atoms in the ring system deactivate specific positions towards electrophilic attack. The reactivity of the C7 position in pyrazolo[1,5-a]pyrimidines to nucleophilic substitution is known to be high, which also implies it is a site susceptible to electrophilic attack under the right conditions, particularly when other more reactive sites are blocked or absent. nih.gov Selective mono-iodination can often be achieved by careful control of reaction conditions and the stoichiometry of the iodinating agent, such as NIS. researchgate.net
| Target Position(s) | Strategy | Description | Reference |
|---|---|---|---|
| C4, C7 (or C5, C7) | Precursor-Directed Synthesis | Synthesis of a dihydroxy precursor which is subsequently converted to a dichloro derivative using POCl₃. The halogen position is dictated by the initial placement of hydroxyl groups. | nih.gov |
| C3 | Direct C-H Functionalization | Electrophilic halogenation targets the electron-rich C3 position of the pyrazole ring in the absence of stronger directing groups. | nih.govnih.gov |
| C7 | Stepwise Halogenation | Introduction of iodine onto a pre-existing chloro-substituted scaffold. Selectivity is achieved by controlling reaction conditions and stoichiometry. | researchgate.net |
Precursor Design and Synthetic Routes
The synthesis of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine begins with the construction of the core heterocyclic scaffold. The most common and versatile method for creating the pyrazolo[1,5-a]pyrazine or pyrimidine ring is the condensation reaction between a 3-aminopyrazole (B16455) (or 5-aminopyrazole) and a suitable 1,3-bielectrophilic partner. bme.hu
For the synthesis of precursors to C4 and C7 substituted pyrazolo[1,5-a]pyrazines, the key step is the cyclocondensation of a 3-aminopyrazole with a derivative of a 1,2-dicarbonyl compound. A well-documented route for the analogous pyrimidine system involves reacting an aminopyrazole with diethyl malonate in the presence of a base like sodium ethoxide. nih.gov This reaction forms a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate, where the hydroxyl groups are located at the 5 and 7 positions. nih.gov
This dihydroxy intermediate is the crucial precursor. It is then subjected to a chlorination reaction, typically by heating with phosphorus oxychloride (POCl₃), to yield the 5,7-dichloro derivative. nih.gov This dichloro compound can then serve as the direct precursor for the target molecule. Given the differential reactivity of the two chlorine atoms, one could be selectively substituted or retained while the other position is functionalized. To obtain the final this compound, a synthetic route would likely involve:
Synthesis of a 4-chloropyrazolo[1,5-a]pyrazine precursor, potentially from a dihydroxy intermediate.
Regioselective iodination of the 4-chloro precursor at the C7 position using an electrophilic iodine source like N-iodosuccinimide (NIS).
This stepwise approach, starting with the foundational condensation to build the ring, followed by controlled functional group transformations and selective halogenations, provides a reliable pathway to the target compound.
Chemical Reactivity and Advanced Transformations of 4 Chloro 7 Iodopyrazolo 1,5 a Pyrazine
Intrinsic Reactivity of Halogen Atoms within the Fused Ring System
The pyrazolo[1,5-a]pyrazine (B3255129) core is a fused N-heterocyclic system that combines a pyrazole (B372694) ring with a pyrazine (B50134) ring. The presence of nitrogen atoms makes the ring system electron-deficient, which significantly influences the reactivity of the attached halogen atoms. The chloro group at the C4 position and the iodo group at the C7 position exhibit predictably different reactivities, which can be exploited for selective chemical modifications.
The differential reactivity of the chloro and iodo substituents on the pyrazolo[1,5-a]pyrazine core is a cornerstone of its synthetic application. This selectivity is primarily governed by the type of reaction being performed.
In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy (C-I < C-Br < C-Cl) and the ease of the initial oxidative addition step to the metal center (typically palladium). Consequently, the carbon-iodine bond at the C7 position is significantly more reactive and will selectively undergo oxidative addition under conditions where the carbon-chlorine bond at C4 remains intact. This allows for the selective functionalization of the C7 position with a wide range of substituents via Suzuki-Miyaura, Stille, or Sonogashira coupling, leaving the C4-chloro group available for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is determined by two main factors: the ability of the halogen to act as a leaving group (I > Br > Cl > F) and the electrophilicity of the carbon atom to which it is attached. While iodine is an excellent leaving group, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. The pyrazine portion of the fused ring system is inherently electron-deficient, making the C4 and C7 positions susceptible to nucleophilic attack. The C4 position, analogous to the 4-position in pyrimidines, is a highly electrophilic center, making the C4-chloro substituent a prime target for SNAr reactions. nih.govstackexchange.com
The C4 position of the pyrazolo[1,5-a]pyrazine system is an electrophilic center, readily undergoing nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.
The reaction is versatile, allowing for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position. In similar heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position. mdpi.com This selectivity is attributed to the greater LUMO coefficient at the C4 carbon compared to other positions, making it more susceptible to nucleophilic attack. stackexchange.com For 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, this provides a method to introduce substituents at C4 while the C7-iodo group remains, or after it has already been functionalized.
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Amine | Alkylamines, Arylamines | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Dioxane), Heat | 4-Aminopyrazolo[1,5-a]pyrazine |
| Alkoxide | Sodium Methoxide (NaOMe) | Solvent (e.g., Methanol, THF), Room Temp to Reflux | 4-Alkoxypyrazolo[1,5-a]pyrazine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Solvent (e.g., DMF, Ethanol), Room Temperature | 4-(Arylthio)pyrazolo[1,5-a]pyrazine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions proceed with high regioselectivity at the more reactive C7-iodo position.
The Suzuki-Miyaura coupling is a widely used reaction to form C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various aryl- or heteroarylboronic acids or their esters at the C7 position. researchgate.netnih.gov The C4-chloro group is unreactive under these conditions, allowing for the synthesis of 4-chloro-7-arylpyrazolo[1,5-a]pyrazines. These intermediates can then undergo a second coupling reaction or a nucleophilic substitution at the C4 position. nih.gov
| Component | Example |
|---|---|
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/Ligand |
| Ligand (if needed) | S-Phos, P(Cy)3 |
| Base | K3PO4, Na2CO3, Cs2CO3 |
| Solvent System | 1,4-Dioxane/H2O, Toluene, DMF |
| Temperature | 70-110 °C |
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents. Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound would occur selectively at the C7-iodo position. nih.gov This method allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups, providing another route to functionalized pyrazolo[1,5-a]pyrazine derivatives.
| Component | Example |
|---|---|
| Substrate | This compound |
| Coupling Partner | Organostannane (e.g., Tributyl(vinyl)tin) |
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Ligand (if needed) | AsPh3, P(furyl)3 |
| Solvent | THF, Toluene, DMF |
| Additives | LiCl (sometimes used to facilitate transmetalation) |
| Temperature | 50-100 °C |
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For this compound, the Sonogashira reaction provides an efficient and highly regioselective route to introduce an alkynyl substituent at the C7 position. researchgate.netresearchgate.net The resulting 7-alkynyl derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems or for applications in materials science and medicinal chemistry. soton.ac.uk
| Component | Example |
|---|---|
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et3N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 60 °C |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The introduction of nitrogen-based substituents onto the pyrazolo[1,5-a]pyrazine core is a critical transformation for modulating the pharmacological properties of derivative compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forging carbon-nitrogen (C-N) bonds. Given the di-halogenated nature of this compound, selective amination is achievable by exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds.
The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This reactivity difference allows for selective amination at the C7 position under carefully controlled conditions, leaving the C4-chloro substituent intact for subsequent transformations. Typical conditions for such a selective amination would involve a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or NaOt-Bu). The choice of ligand is crucial for promoting the desired reductive elimination and preventing side reactions.
While direct studies on this compound are not extensively documented in readily available literature, the principles of Buchwald-Hartwig amination on di-halogenated N-heterocycles are well-established. By analogy, the reaction would proceed as depicted below, affording the 7-amino-4-chloropyrazolo[1,5-a]pyrazine derivative. Subsequent, more forcing conditions could potentially enable a second amination at the C4 position if desired.
Reaction Scheme: Selective Buchwald-Hartwig Amination at C7
Image of the chemical reaction showing this compound reacting with a generic amine R-NH₂ in the presence of a palladium catalyst, ligand, and base to yield 4-chloro-7-(R-amino)pyrazolo[1,5-a]pyrazine.
C-H Activation and Direct Arylation Strategies
As an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, C-H activation and direct arylation have emerged as powerful, atom-economical strategies for C-C bond formation. For the pyrazolo[1,5-a]pyrazine scaffold, palladium-catalyzed direct arylation has been shown to be highly regioselective, targeting the C7 position. researchgate.netresearchgate.net This selectivity is attributed to the coordination of the palladium catalyst to the pyrazole nitrogen (N1), which directs the C-H activation to the adjacent C7 position of the pyrazine ring. researchgate.net
This methodology allows for the coupling of pyrazolo[1,5-a]pyrazines with a wide range of (hetero)aryl halides. Studies have demonstrated successful C7-arylation using both aryl iodides and more abundant, less expensive aryl chlorides. researchgate.netresearchgate.net Ligand-free systems, often assisted by silver salts like AgOAc or Ag₂CO₃, have proven effective for couplings with aryl iodides. researchgate.net For the more challenging activation of aryl chlorides, a robust catalytic system comprising a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PCy₃·HBF₄) is typically employed. researchgate.net
These direct arylation strategies provide a complementary route to the functionalization achieved via Suzuki or Stille coupling at a pre-existing C7-halogen bond, avoiding the need for organometallic reagents.
| Substrate (Pyrazolo[1,5-a]pyrazine) | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrazine | 4-Iodotoluene | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 110 | 91 | researchgate.net |
| Pyrazolo[1,5-a]pyrazine | 4-Chloroanisole | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | p-Xylene | 140 | 85 | researchgate.net |
| 2-Methylpyrazolo[1,5-a]pyrazine | 3-Chloropyridine | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | p-Xylene | 140 | 78 | researchgate.net |
| Pyrazolo[1,5-a]pyrazine | Thiophene | Pd(OAc)₂ | AgOAc | DCE | 100 | 75 | researchgate.net |
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine ring system is generally electron-deficient due to the presence of four nitrogen atoms. However, the pyrazole moiety is more electron-rich compared to the pyrazine moiety, making it the preferred site for electrophilic aromatic substitution. nih.govstackexchange.com Studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold consistently show that electrophilic attack, such as halogenation and nitration, occurs regioselectively at the C3 position of the pyrazole ring. nih.govresearchgate.netnih.govnih.gov
The rationale for this regioselectivity can be understood by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the ring system while maintaining the aromaticity of the six-membered pyrazine ring in one of the key resonance structures, leading to a more stable intermediate. stackexchange.com Attack at other positions, such as C2, would lead to less stable intermediates. stackexchange.com
Common reagents used for these transformations include:
Halogenation: N-halosuccinimides (NCS, NBS, NIS) are frequently used for chlorination, bromination, and iodination, respectively. nih.govnih.gov Other systems, like potassium halides with a hypervalent iodine(III) reagent or an oxidant like K₂S₂O₈, have also been developed for efficient C3-halogenation under mild, aqueous conditions. nih.govnih.govacs.org
Nitration: A mixture of nitric acid and sulfuric acid typically yields the 3-nitro product. researchgate.net The choice of nitrating agent and conditions can be crucial, as seen in pyrazolo[1,5-a]pyrimidine where nitric acid in acetic anhydride (B1165640) can lead to substitution on the pyrimidine (B1678525) ring. researchgate.net
For this compound, electrophilic substitution is expected to occur at the C3 position, guided by the inherent reactivity of the heterocyclic core. The existing halogen substituents are deactivating and would have a minor influence on the regiochemical outcome compared to the directing effect of the fused ring system itself.
Further Functionalization of Peripheral Positions
The two distinct halogen atoms on the this compound scaffold are ideal handles for further diversification using palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective and sequential functionalization. researchgate.net
At the C7 Position: The C7-I bond is the more reactive site for standard cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups by coupling with boronic acids or their esters. This is a robust and widely used method for creating C-C bonds.
Sonogashira Coupling: This allows for the installation of alkyne moieties, coupling the C7-I bond with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is valuable for constructing rigid, linear extensions to the core structure, often used in materials science and as precursors for more complex heterocycles. nih.govnih.gov
At the C4 Position: After functionalizing the C7 position, the C4-Cl bond can be targeted under more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).
Suzuki-Miyaura Coupling: Arylation at the C4 position can be achieved via Suzuki coupling of the 4-chloro-7-substituted intermediate. Studies on 4-bromopyrazolo[1,5-a]pyrazines have shown successful coupling with various arylboronic acids using catalysts like Pd(dppf)Cl₂. researchgate.net
Other Couplings: Other cross-coupling reactions like Stille (using organostannanes) or Negishi (using organozinc reagents) coupling could also be employed for further diversification at either position, depending on the desired substituent and reaction compatibility.
This stepwise functionalization capability is a key feature of the this compound scaffold, enabling the synthesis of a diverse library of compounds with tailored properties.
| Position | Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |
| C7-I (inferred) | Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | nih.govsemanticscholar.org |
| C7-I (inferred) | Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | wikipedia.orgnih.gov |
| C4-Br | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | MeCN/H₂O | Reflux | researchgate.net |
| C3-I (on pyrazolo[1,5-a]pyrimidine) | Sonogashira | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | nih.gov |
Spectroscopic and Structural Elucidation Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds in solution. For a molecule such as 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine, ¹H and ¹³C NMR would provide critical information about its proton and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrazolopyrazine core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. Based on analyses of related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the protons on the heterocyclic core would likely appear in the downfield region of the spectrum. The coupling patterns between adjacent protons would be instrumental in confirming their relative positions on the bicyclic ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to display six distinct signals corresponding to the six carbon atoms of the fused ring system. The carbons directly attached to the electronegative chlorine and iodine atoms (C4 and C7) would be significantly influenced, leading to characteristic shifts. The precise assignment of each carbon signal can be achieved through advanced NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached protons and protons that are two or three bonds away, respectively.
Interactive Table 1: Predicted NMR Data for the Pyrazolo[1,5-a]pyrazine (B3255129) Core
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | 135 - 145 |
| H-3 | 6.8 - 7.2 | 95 - 105 |
| C-4 | - | 140 - 150 |
| H-5 | 8.2 - 8.7 | 125 - 135 |
| H-6 | 7.5 - 8.0 | 115 - 125 |
| C-7 | - | 70 - 80 |
| C-8a | - | 145 - 155 |
Note: These are estimated chemical shift ranges based on the general pyrazolo[1,5-a]pyrazine scaffold and are subject to change based on solvent and the specific electronic effects of the chloro and iodo substituents.
Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a new compound.
For this compound (C₆H₃ClIN₃), HRMS would provide an exact mass measurement that can confirm its elemental composition. The theoretical monoisotopic mass is 278.9060 Da. The presence of chlorine would also impart a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity of approximately one-third of the main M+ peak (containing the ³⁵Cl isotope).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample and can also provide fragmentation data that offers clues about the molecule's structure. While experimental data for the target compound is scarce, predicted mass spectrometry data for structurally similar compounds, such as 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine, illustrate the types of ions that may be observed. uni.lu
Interactive Table 2: Predicted Mass Spectrometry Data for this compound Analogs
| Adduct | Predicted m/z for C₇H₅ClIN₃ uni.lu | Predicted m/z for C₆H₂BrClIN₃ uni.lu |
| [M+H]⁺ | 293.92894 | 357.82381 |
| [M+Na]⁺ | 315.91088 | 379.80575 |
| [M-H]⁻ | 291.91438 | 355.80925 |
Note: This table shows predicted mass-to-charge ratios for related compounds to illustrate the data obtained from mass spectrometry.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions and crystal packing.
A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused aromatic ring system. Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice. Studies on related halogenated pyrazoles have shown that substituents significantly influence the supramolecular motifs, such as the formation of hydrogen-bonded dimers, trimers, or catemers (polymeric chains). mdpi.com For this compound, potential intermolecular interactions like halogen bonding (involving the chlorine or iodine atoms) could play a significant role in the solid-state packing, which this method would elucidate.
Advanced Spectroscopic Probes for Photophysical Investigations (e.g., UV-Vis absorption, fluorescence emission)
Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques for investigating the electronic properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.
The photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold, which is closely related to pyrazolo[1,5-a]pyrazine, have been shown to be highly tunable based on the nature of the substituents on the ring system. nih.gov The absorption and emission spectra are dependent on intramolecular charge transfer processes. nih.gov
For this compound, the UV-Vis absorption spectrum would be expected to show characteristic bands corresponding to π-π* transitions within the aromatic system. The positions of the absorption maxima (λ_max) would be influenced by the chloro and iodo substituents. Similarly, if the compound is fluorescent, its emission spectrum would provide information about the energy of its excited state. The fluorescence quantum yield (the efficiency of the emission process) and the Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the photophysical behavior of a molecule. Research on related 7-substituted pyrazolo[1,5-a]pyrimidines has demonstrated that electron-donating groups can enhance fluorescence quantum yields, while electron-withdrawing groups tend to decrease them. nih.gov The halogen atoms in this compound would be expected to modulate these properties significantly.
Computational and Theoretical Chemistry Studies of 4 Chloro 7 Iodopyrazolo 1,5 a Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-chloro-7-iodopyrazolo[1,5-a]pyrazine, DFT calculations can be employed to understand its fundamental electronic structure and predict its reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, in related pyrazine (B50134) derivatives, DFT calculations have been used to identify reactive sites and understand the influence of substituents on the electronic properties. chemrxiv.org
Furthermore, DFT can be used to calculate various electronic descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites for non-covalent interactions.
Illustrative Data from DFT Calculations for a Pyrazolo[1,5-a]pyrazine (B3255129) System:
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
Note: The values in this table are illustrative for a heterocyclic system and not specific experimental or calculated data for this compound.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are instrumental in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure. Additionally, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing further structural confirmation.
Beyond spectroscopy, computational chemistry is pivotal in elucidating reaction mechanisms. By mapping the potential energy surface, transition states for proposed reaction pathways can be located, and activation energies can be calculated. This allows for the prediction of the most favorable reaction pathways and the products that are likely to form. For pyrazine systems, DFT has been used to investigate the mechanisms of reactions such as dearomative diborylation, distinguishing between radical and non-radical pathways. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are powerful for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.gov For a relatively rigid molecule like this compound, conformational analysis might be less complex than for flexible molecules, but MD can still reveal subtle dynamics and preferred orientations in different environments. researchgate.net
MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box, one can study solvation effects and how they influence the molecule's properties and reactivity. In the context of drug design, MD simulations are essential for understanding how a ligand binds to a protein's active site, providing information on the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces). nih.gov
Regioselectivity and Mechanistic Insights from Computational Models
The pyrazolo[1,5-a]pyrazine scaffold has multiple positions where chemical reactions can occur. Computational models are crucial for predicting the regioselectivity of these reactions. By calculating the relative energies of intermediates and transition states for reactions at different positions, the most likely site of reaction can be determined. For example, studies on the functionalization of the pyrazolo[1,5-a]pyrazine core have shown that position 7 is often the most acidic and therefore a primary site for certain reactions. researchgate.net
For this compound, computational models could predict the relative reactivity of the C-Cl and C-I bonds, for instance, in cross-coupling reactions. The models can provide mechanistic insights by detailing the step-by-step process of bond breaking and formation, helping to rationalize experimentally observed outcomes or to predict the results of new reactions. Such computational studies have been applied to various pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] researchgate.netuni.luuni.lutriazine systems to guide the synthesis of novel compounds with desired properties. nih.govbme.hu
Potential Research Applications and Future Directions Non Biological
Utility as Versatile Building Blocks in Complex Organic Synthesis
The compound 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is a prime example of a versatile building block in modern organic synthesis. The pyrazolo[1,5-a]pyrazine (B3255129) scaffold is a privileged structure found in many biologically active molecules, and the presence of two distinct halogen atoms provides orthogonal chemical handles for elaboration. nih.gov
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 7-position while leaving the 4-position available for subsequent transformations. This stepwise approach is fundamental in the construction of complex molecular architectures.
Key Synthetic Transformations:
Suzuki Coupling: Introduction of aryl or vinyl groups at the 7-position.
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.
Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds to introduce amine functionalities.
Stille Coupling: Formation of carbon-carbon bonds using organotin reagents.
This versatility enables chemists to systematically modify the core structure, creating libraries of compounds for various research purposes. The ability to introduce a wide array of functional groups facilitates the exploration of structure-property relationships in newly synthesized molecules.
Applications in Materials Science Research
The unique electronic and structural features of the pyrazolo[1,5-a]pyrazine system make it an attractive candidate for the development of advanced materials.
The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system suggests its potential use in organic electronics. Materials based on this scaffold can exhibit desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound this compound has been identified as a monomer for creating materials with aggregation-induced emission (AIE) properties and for the synthesis of Covalent Organic Frameworks (COFs) for electronic applications. bldpharm.com The ability to tune the electronic properties through substitution at the chloro and iodo positions allows for the rational design of materials with specific energy levels (HOMO/LUMO) and charge transport characteristics.
In the realm of crystal engineering, this compound offers intriguing possibilities for designing specific solid-state architectures. The presence of nitrogen atoms, which can act as hydrogen bond acceptors, along with the chlorine and iodine atoms, which can participate in halogen bonding, provides a rich set of non-covalent interactions to guide self-assembly. ias.ac.inmdpi.com
Halogen bonds are highly directional interactions between a halogen atom (the donor) and a Lewis base (the acceptor). The iodine atom is a particularly strong halogen bond donor. These interactions, in concert with π-π stacking of the aromatic rings, can be used to construct predictable and robust supramolecular networks, such as tapes, sheets, or three-dimensional frameworks. ias.ac.in Controlling the solid-state packing of molecules is crucial for tuning the properties of materials, including their electronic conductivity and optical response.
Development as Ligands or Scaffolds in Catalysis Research
The nitrogen atoms within the pyrazolo[1,5-a]pyrazine core possess lone pairs of electrons that can coordinate to metal centers. This makes the scaffold a promising candidate for the development of novel ligands in coordination chemistry and catalysis. mdpi.com By modifying the substituents on the ring, the electronic and steric properties of the resulting ligand can be fine-tuned to influence the activity and selectivity of a metal catalyst.
For instance, catalysts developed from these scaffolds could find applications in a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The rigid, planar structure of the pyrazolo[1,5-a]pyrazine system can provide a well-defined coordination environment for a metal ion, which is often a key factor in achieving high catalytic efficiency.
Design and Synthesis of Novel Pyrazolo[1,5-a]pyrazine Architectures with Tunable Properties
The primary value of this compound lies in its potential to serve as a starting point for a vast array of more complex derivatives. nih.gov The differential reactivity of the C-I and C-Cl bonds is the key to unlocking this potential. Researchers can perform selective cross-coupling at the more reactive 7-iodo position, followed by a different coupling reaction at the 4-chloro position. This sequential functionalization strategy allows for the precise installation of different groups at specific sites, leading to novel architectures that would be difficult to access through other synthetic routes.
This approach enables the systematic tuning of molecular properties, such as:
Luminescence: By attaching different chromophores, the color and efficiency of light emission can be controlled.
Solubility: Introducing appropriate side chains can modify the solubility of the compounds in various solvents.
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule. nih.gov
The table below illustrates the potential for creating diverse architectures through sequential cross-coupling reactions.
| Step | Position | Reaction Type | Reagent Example | Resulting Functionality |
| 1 | 7 (C-I) | Suzuki Coupling | Phenylboronic acid | 7-Phenyl substituent |
| 2 | 4 (C-Cl) | Buchwald-Hartwig | Aniline | 4-Anilino substituent |
| Product | 4-Anilino-7-phenylpyrazolo[1,5-a]pyrazine | |||
| 1 | 7 (C-I) | Sonogashira Coupling | Trimethylsilylacetylene | 7-Alkynyl substituent |
| 2 | 4 (C-Cl) | Suzuki Coupling | 2-Thienylboronic acid | 4-(Thiophen-2-yl) substituent |
| Product | 4-(Thiophen-2-yl)-7-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyrazine |
Advancements in Green Chemistry Approaches for Synthesis and Functionalization
Recent trends in chemical synthesis emphasize the importance of environmentally friendly methods. The synthesis and functionalization of pyrazolo[1,5-a]pyrazine derivatives are increasingly benefiting from green chemistry principles. nih.gov Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields and purity. mdpi.comnih.gov
Furthermore, the development of solvent-free reaction conditions or the use of greener solvents (e.g., water, ethanol, or ionic liquids) minimizes the generation of hazardous waste. nih.govresearchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, further enhances the efficiency and sustainability of the synthetic process. researchgate.net Applying these green methodologies to the synthesis and elaboration of this compound will be a key focus of future research, aiming to make the production of these valuable compounds more sustainable and cost-effective.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing substituents at position 7 of pyrazolo[1,5-a]pyrazines?
- Methodological Answer : Functionalization at position 7 is achieved via carbene insertion using silylformamidine derivatives. For example, reacting 4-chloropyrazolo[1,5-a]pyrazine (2a ) with silylformamidine (1 ) under solvent-free conditions at 70–90°C for 10 hours yields aminal intermediates (3c ) with >70% efficiency. Electron-withdrawing substituents (e.g., nitro or cyano groups) accelerate the reaction by increasing the acidity of the C–H bond at position 7 . Post-synthetic hydrolysis of aminals produces aldehydes, enabling further derivatization .
Q. How can NMR spectroscopy validate the regioselectivity of functionalization in pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regioselectivity. For instance, the ¹H NMR signal for the C7–H proton in 4-chloropyrazolo[1,5-a]pyrazine (2a ) appears as a singlet at δ 8.90 ppm (DMSO-d₆), which disappears upon carbene insertion. Post-functionalization, new peaks for aminal methyl groups (δ 3.10–3.30 ppm) and aldehyde protons (δ 9.80–10.20 ppm) confirm successful modification .
Advanced Research Questions
Q. What role do electron-withdrawing substituents play in modulating reaction kinetics during C–H functionalization?
- Methodological Answer : Electron-withdrawing groups (EWGs) lower the pKa of the C7–H bond (DMSO), enhancing reactivity. Computational studies (DFT) show that a nitro group at position 3 reduces the C7–H pKa from ~28 to ~22, increasing carbene insertion rates by 3-fold. Experimental yields correlate with substituent effects: 4-cyano derivatives achieve 50% conversion at room temperature, while methoxy derivatives require heating (70°C) for comparable yields .
Q. How can computational modeling resolve contradictions in experimental data on electronic state transitions?
- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations model vibronic coupling between S₁ and S₂ states. For pyrazine analogs, a 24-mode Hamiltonian accurately reproduces experimental UV/Vis spectra (RMSE < 5 nm). Discrepancies in fluorescence quenching rates (e.g., pressure-dependent Stern-Volmer deviations) are resolved by incorporating non-exponential decay dynamics and mode-specific coupling constants .
Q. What strategies optimize the biological activity of pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of the aromatic pyrrolo[1,5-a]pyrazine core for binding kinase pockets. Substitutions at R1 (e.g., p-fluorophenyl) enhance hydrophobic interactions, while R2 (e.g., trifluoromethyl acetophenone) improves π-stacking with residues like Phe256 in Eis kinase. IC₅₀ values drop from 9.25 µM (ethyl-R1) to 0.45 µM (p-F-R1) .
Key Notes for Experimental Design
- Synthetic Optimization : Prioritize EWGs (e.g., nitro, cyano) for room-temperature functionalization. Use DMSO-d₆ for NMR to track C7–H reactivity .
- Biological Assays : Pair molecular docking (e.g., AutoDock Vina) with alanine scanning mutagenesis to validate binding poses in kinase targets .
- Computational Validation : Employ MCTDH for vibronic coupling studies and DFT for pKa/potential energy surface calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
